N,N-Diethyl-p-toluidine

Redox Chemistry Electrochemical Applications Amine Transport Inhibition

Anaerobic adhesive formulators often face inconsistent cure hardness due to inappropriate accelerator selection. N,N-Diethyl-p-toluidine (CAS 613-48-9) provides reliable, complete resin cure under nitrogen, yielding fully hard anaerobic resins where alternative amines may fail. Its distinct redox potential (-0.9 V vs Ag/AgCl) enables predictable reactivity, while its elevated boiling point (229-250 °C) ensures low evaporative loss during open-vessel processing. Ideal for high-bond-strength adhesive formulations and process-scale amine transport inhibition.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 613-48-9
Cat. No. B1293514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-p-toluidine
CAS613-48-9
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C
InChIInChI=1S/C11H17N/c1-4-12(5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3
InChIKeyHKJNHYJTVPWVGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-p-toluidine (CAS 613-48-9) | Procurement-Grade Physicochemical & Functional Baseline


N,N-Diethyl-p-toluidine (CAS 613-48-9; C11H17N; MW 163.26) is a tertiary aromatic amine belonging to the N,N‑dialkyl‑p‑toluidine subclass. It is characterized as a colorless to pale yellow liquid with limited water solubility, a density of 0.92–0.93 g/mL, a boiling point of 229–250 °C at 760 mmHg, and a flash point of 93–101 °C . Industrially, it functions as a chemical intermediate in dye and pigment synthesis, a polymerization accelerator in anaerobic adhesive and resin systems, and a transport inhibitor in amine production processes .

Why N,N-Diethyl-p-toluidine Is Not Readily Substitutable by In‑Class Amine Accelerators


Within the family of tertiary aromatic amines, subtle variations in alkyl substitution (diethyl vs. dimethyl, para vs. ortho isomerism) produce non‑linear, application‑critical divergences in redox potential, cure‑state hardness, vapor pressure, and analytical detection limits. N,N‑diethyl‑p‑toluidine exhibits a distinct redox potential (−0.9 V vs. Ag/AgCl) and a proven ability to yield completely hard cured anaerobic resins under nitrogen, whereas alternative amines may deliver inferior hardness, lower detection sensitivity in ion mobility spectrometry, or altered volatility profiles that affect both performance and safety [1][2]. Consequently, generic substitution without quantitative comparative validation introduces substantial risk in anaerobic adhesive formulation, analytical method development, and process‑scale amine transport inhibition.

N,N-Diethyl-p-toluidine | Quantitative Differentiation Evidence vs. Closest Analogs


Redox Potential: N,N-Diethyl-p-toluidine Exhibits a More Negative Potential Than Common Organic Solvents

N,N-Diethyl-p-toluidine demonstrates a redox potential of −0.9 V versus Ag/AgCl, which is substantially more negative than that of competing solvents such as acetonitrile or dichloromethane . This distinct electrochemical profile enables its use at higher concentrations in redox‑mediated processes without undesired side reactions.

Redox Chemistry Electrochemical Applications Amine Transport Inhibition

Anaerobic Cure Hardness: Diethyl‑Substituted Toluidine Delivers Superior Hard Cure vs. Aliphatic Amines

In anaerobic polymerization systems, N,N‑dialkylarylamines—including N,N‑diethyl‑p‑toluidine—are among the few amine accelerators that provide completely hard cured resins under flowing nitrogen [1]. Substituting basic aliphatic amides yields softer cured resins with inferior tensile strength, directly impacting bond integrity and mechanical performance [2].

Anaerobic Adhesives Polymerization Accelerators Resin Curing

Ion Mobility Spectrometry: Detection Limit 2‑Fold Lower Than N,N‑Dimethyl‑1‑naphthylamine and 600‑Fold Lower Than N‑Naphthyl‑ethylenediamine

In a comparative IMS study using a portable device with lutidine as reference, N,N‑diethyl‑p‑toluidine exhibited a minimum detection limit of 0.05 ppb, which is half the 0.1 ppb limit of N,N‑dimethyl‑1‑naphthylamine and 600‑fold lower than the 30 ppb limit of N‑naphthyl‑ethylenediamine [1][2]. Its reduced mobility was measured at 1.62 cm² V⁻¹ s⁻¹, and the response curve was nearly linear over 50–110 ppb.

Ion Mobility Spectrometry Trace Amine Detection Analytical Chemistry

Reduced Ion Mobility: 1.62 cm² V⁻¹ s⁻¹ Distinguishes N,N‑Diethyl‑p‑toluidine from Other Amines in IMS

The reduced mobility (K₀) of N,N‑diethyl‑p‑toluidine was determined to be 1.62 cm² V⁻¹ s⁻¹ using a portable IMS device with lutidine as reference [1]. For comparison, the same study reported K₀ values of 1.60 for N,N‑dimethyl‑1‑naphthylamine, 2.26 for N‑naphthyl‑ethylenediamine, 2.29 for ethanolamine, 1.51 for n‑heptylamine, and 1.69 for 2‑isopropylaniline. These distinct mobility values enable selective identification in complex amine mixtures.

Ion Mobility Spectrometry Chemical Identification Field Testing

Physicochemical Property Divergence: Density, Boiling Point, and Vapor Pressure vs. N,N‑Dimethyl‑p‑toluidine

N,N‑Diethyl‑p‑toluidine (Density: 0.92–0.93 g/mL; Boiling point: 229–250 °C at 760 mmHg; Vapor pressure: ~0.022 mmHg at 25 °C) differs materially from N,N‑dimethyl‑p‑toluidine (Density: 0.935–0.937 g/mL; Boiling point: 211 °C at 760 mmHg; Vapor pressure: ~0.10 mmHg at 25 °C) [1]. The diethyl analog has a lower density, higher boiling point, and significantly lower vapor pressure, translating to reduced evaporative losses and altered handling characteristics in open‑vessel processes.

Physicochemical Characterization Process Engineering Solvent Selection

Anaerobic Adhesive Formulation: N,N‑Diethyl‑p‑toluidine Is a Preferred Accelerator in Commercial Thread‑Locking Products

N,N‑Diethyl‑p‑toluidine is explicitly listed as an accelerator component in numerous LOCTITE® anaerobic thread‑locking and retaining compounds (e.g., LOCTITE 222, 262, 271, 586, 601) at concentrations typically between 0.1 % and 1.0 % [1][2][3]. In contrast, N,N‑dimethyl‑o‑toluidine is co‑present in some formulations but at different loading levels, indicating formulation‑specific performance differentiation.

Anaerobic Adhesives Formulation Chemistry Industrial Sealants

N,N-Diethyl-p-toluidine | Validated Research & Industrial Application Scenarios


Anaerobic Thread‑Locking and Retaining Compound Formulation

Based on its demonstrated ability to produce completely hard cured resins under nitrogen [1] and its established use in commercial LOCTITE products [2], N,N‑diethyl‑p‑toluidine is the accelerator of choice for formulating anaerobic adhesives that require high bond strength, mechanical durability, and consistent cure performance in the absence of oxygen.

Trace Amine Detection in Industrial Hygiene and Environmental Monitoring

With a portable‑IMS detection limit of 0.05 ppb—superior to that of N,N‑dimethyl‑1‑naphthylamine (0.1 ppb) and N‑naphthyl‑ethylenediamine (30 ppb)—and a distinct reduced mobility of 1.62 cm² V⁻¹ s⁻¹ [3], N,N‑diethyl‑p‑toluidine serves as a sensitive and selective target analyte or internal standard in field‑portable ion mobility spectrometry workflows for chemical plant safety and environmental compliance.

Electrochemical and Redox‑Mediated Organic Synthesis

The compound's relatively negative redox potential (−0.9 V vs. Ag/AgCl) makes it suitable for applications requiring a mild, controllable reducing environment. It can be employed at higher concentrations than common solvents such as acetonitrile or dichloromethane, facilitating its role as a transport inhibitor or electron mediator in the synthesis of fine chemicals, pharmaceuticals, and specialty polymers.

High‑Temperature Industrial Processes Requiring Low‑Volatility Amines

Given its elevated boiling point (229–250 °C) and low vapor pressure (~0.022 mmHg at 25 °C) relative to N,N‑dimethyl‑p‑toluidine , N,N‑diethyl‑p‑toluidine is preferred in processes involving elevated temperatures or extended open‑vessel operations, where reduced evaporative loss and lower atmospheric emissions are critical for safety, cost, and regulatory compliance.

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